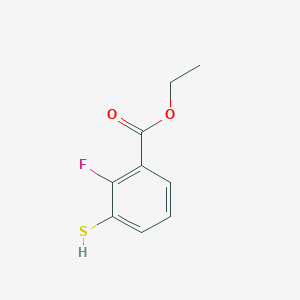

Ethyl 2-fluoro-3-mercaptobenzoate

Description

Significance of Fluorinated Thioesters in Contemporary Chemical Synthesis

Thioesters are organosulfur compounds analogous to esters, where a sulfur atom replaces the linking oxygen atom. wikipedia.org They are pivotal intermediates in numerous biosynthetic pathways, including the formation of fatty acids and steroids, with acetyl-CoA being a prime example. wikipedia.org In synthetic organic chemistry, thioesters are valued for their unique reactivity, which is distinct from that of their ester or acyl halide counterparts.

The introduction of fluorine into the thioester scaffold dramatically alters its chemical properties. Fluorine's high electronegativity can stabilize adjacent intermediates, such as enolates, yet also influence the electrophilicity of the carbonyl group. nih.gov This modification is a key strategy in modern synthesis. For instance, fluoromalonyl-CoA, a fluorinated analog of a fundamental carbon nucleophile, enables the direct incorporation of fluorine into polyketide structures, opening avenues to new molecular functions by combining fluorine's medicinal chemistry advantages with the complexity of natural products. nih.gov

Furthermore, fluorinated thioesters serve as precursors to other important functional groups. Research has shown that fluorinated dithioesters exhibit excellent reactivity in aminolysis reactions to form thioamides, which are valuable in peptide chemistry and as organocatalysts. semanticscholar.org The stability of related acyl fluorides, which are less reactive than other acyl halides, makes them easier to handle as acylation reagents, bridging the reactivity gap between highly reactive acyl chlorides and activated esters. nih.gov

Overview of the Benzoate (B1203000) Scaffold in Medicinal Chemistry Precursor Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The benzoate scaffold, a simple benzene (B151609) ring attached to a carboxylic acid ester, is a fundamental and widely used framework in the design of new therapeutic agents. drugdiscoverytrends.com Its structural simplicity, rigidity, and well-understood chemistry make it an ideal starting point for creating libraries of compounds with diverse biological activities.

The utility of the benzoate scaffold is evident in the development of novel drugs. For example, researchers have identified serinol-derived benzoic acid esters as new scaffolds for creating potent inhibitors of human adenovirus (HAdV) infection. nih.gov By systematically modifying the substituents on the benzoate core, scientists were able to develop compounds that inhibited HAdV replication at low micromolar concentrations. nih.gov

Certain scaffolds, due to their recurring appearance in a wide range of biologically active compounds, are termed "privileged structures." The benzisoxazole scaffold, which is structurally related to substituted benzoates, is one such example, forming the basis for drugs with antipsychotic, anti-inflammatory, and anticancer properties. nih.govrsc.org This highlights the power of using a central, proven scaffold like benzoate as a template for discovering new and effective medicinal agents.

Research Landscape of Bifunctional Aromatic Compounds

Bifunctional aromatic compounds are molecules that possess two distinct functional groups on an aromatic ring. Ethyl 2-fluoro-3-mercaptobenzoate is a clear example, featuring both a fluorine atom and a mercapto group. These compounds are of great interest because the two functional groups can exhibit different, and often complementary, reactivities, allowing for selective, stepwise chemical transformations. This dual functionality is crucial for building complex molecular architectures. mdpi.com

The research landscape for bifunctional compounds is broad, spanning materials science, catalysis, and drug discovery. In medicinal chemistry, bifunctional molecules are at the heart of innovative strategies like Proteolysis-Targeting Chimeras (PROTACs), which link a moiety that binds to a target protein with another that recruits an E3 ligase to induce the protein's degradation. taylorandfrancis.com

The synthesis and application of aromatic compounds with different functional groups, such as the aminofluorobenzoic acids used as intermediates for indole (B1671886) derivatives and anti-inflammatory agents, demonstrate the importance of this molecular class. orgsyn.org The presence of multiple functional groups allows for the creation of diverse intermolecular interactions, such as various types of hydrogen bonding, which are key to designing specific supramolecular structures in crystal engineering. mdpi.com The study of how different functional groups on a single aromatic core influence each other and their environment remains a vibrant and productive area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMQZNAMQSWTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Thiol-Mediated Reactions and Functional Group Transformations

The thiol group is a cornerstone of Ethyl 2-fluoro-3-mercaptobenzoate's reactivity, participating in a variety of transformations that allow for the introduction of diverse structural motifs.

Nucleophilic Reactivity of the Mercapto Group

The sulfur atom of the mercapto group possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the thiol to readily participate in reactions with a wide range of electrophiles. The reactivity of the thiol can be further enhanced by its conversion to the corresponding thiolate anion through deprotonation with a suitable base. The thiolate is a significantly stronger nucleophile and can be readily formed by treatment with bases such as sodium hydroxide (B78521) or triethylamine.

Thioether Bond Formation

One of the most common transformations of the mercapto group is its conversion to a thioether (sulfide) linkage. This is typically achieved through nucleophilic substitution reactions where the thiol or thiolate attacks an alkyl halide or other electrophilic carbon center.

A representative example of this transformation is the reaction of this compound with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate. The reaction proceeds via an SN2 mechanism to yield the corresponding thioether. The formation of Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate demonstrates this key reactivity.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | 4-Methoxybenzyl chloride | K₂CO₃ | Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate |

This thioetherification can be a versatile strategy for introducing a variety of organic fragments onto the aromatic core, enabling the synthesis of a diverse library of derivatives.

Oxidative Transformations of the Thiol Moiety

The sulfur atom in the thiol group of this compound is in a low oxidation state and can be readily oxidized. The nature of the product depends on the strength of the oxidizing agent employed.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides. In the case of this compound, this would result in the formation of a symmetrical disulfide dimer. This reaction is a common and often reversible process for thiols.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can further oxidize the sulfur atom to form sulfonic acids. This transformation would convert the mercapto group into a sulfonic acid group (-SO₃H), dramatically altering the physical and chemical properties of the molecule by introducing a highly polar and acidic functionality.

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild (e.g., I₂) | Bis(2-ethoxycarbonyl-6-fluorophenyl) disulfide |

| This compound | Strong (e.g., KMnO₄) | 2-Fluoro-3-sulfobenzoic acid ethyl ester |

Ester Reactivity and Transesterification Processes

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions. One of the most significant of these is transesterification, a process that involves the exchange of the ethyl group for a different alkyl or aryl group from an alcohol.

Transesterification can be catalyzed by either acids or bases. In an acid-catalyzed process, a strong acid such as sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by another alcohol. In a base-catalyzed transesterification, an alkoxide acts as the nucleophile. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound and ethanol (B145695).

| Starting Ester | Alcohol | Catalyst | Product Ester |

| This compound | Methanol | H₂SO₄ (acid) | Mthis compound |

| This compound | Isopropanol | NaO-iPr (base) | Isopropyl 2-fluoro-3-mercaptobenzoate |

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards further functionalization, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies (Theoretical Framework)

The directing effects of the existing substituents on the aromatic ring determine the position of incoming electrophiles. The substituents on this compound are a fluorine atom, a mercapto group, and an ethyl ester group.

Fluorine: Halogens are deactivating yet ortho-, para-directing. The deactivation is due to the electron-withdrawing inductive effect, while the directing effect is a result of electron donation through resonance.

Mercapto Group (-SH): The thiol group is an activating, ortho-, para-directing group due to the ability of the sulfur atom to donate a lone pair of electrons into the aromatic ring via resonance.

Ethyl Ester Group (-COOEt): The ester group is a deactivating, meta-directing group. Both the inductive and resonance effects of the carbonyl group withdraw electron density from the ring.

Considering the positions on the ring, the C4 and C6 positions are ortho and para to the activating mercapto group. The C5 position is meta to the deactivating ester group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

| Substituent | Electronic Effect | Directing Effect |

| -F | Inductively withdrawing, Resonance donating | Ortho, Para-directing (deactivating) |

| -SH | Resonance donating, Inductively withdrawing | Ortho, Para-directing (activating) |

| -COOEt | Inductively and Resonance withdrawing | Meta-directing (deactivating) |

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

The fluorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The success of this reaction is largely dependent on the electronic nature of the aromatic ring and the strength of the incoming nucleophile. The presence of the electron-withdrawing ethyl ester group ortho to the fluorine atom can facilitate this substitution by stabilizing the intermediate Meisenheimer complex.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the general principles of SNAr on fluoroarenes provide a strong indication of its potential reactivity. For instance, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed under suitable conditions, typically in the presence of a base and in a polar aprotic solvent.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Predicted Product |

| Primary/Secondary Amine (e.g., Piperidine) | K₂CO₃, DMF, Heat | Ethyl 2-(piperidin-1-yl)-3-mercaptobenzoate |

| Alkoxide (e.g., Sodium Methoxide) | CH₃ONa, CH₃OH, Reflux | Ethyl 2-methoxy-3-mercaptobenzoate |

| Thiolate (e.g., Sodium Thiophenoxide) | PhSNa, DMF, Heat | Ethyl 2-(phenylthio)-3-mercaptobenzoate |

It is important to note that the mercapto group at the C-3 position is also a potent nucleophile and can potentially compete in intermolecular reactions or lead to undesired side products. Therefore, protection of the mercapto group may be necessary to achieve selective substitution at the C-2 position.

Cyclization Reactions Utilizing the Mercapto and Ester Groups

The proximate positioning of the mercapto and ethyl ester groups in this compound makes it an excellent precursor for the synthesis of various sulfur-containing heterocycles through cyclization reactions. These intramolecular processes are often highly efficient and regioselective, providing access to valuable scaffolds for medicinal and materials chemistry.

Intramolecular annulation reactions of this compound can lead to the formation of benzothiophene (B83047) derivatives. One plausible strategy involves the base-mediated cyclization where the thiolate, formed by deprotonation of the mercapto group, acts as an internal nucleophile. This thiolate can then attack the electrophilic carbonyl carbon of the ester group. Subsequent dehydration of the resulting intermediate would lead to the formation of a thieno[3,2-b]furan-2-one system.

Alternatively, under different reaction conditions, the mercapto group could be induced to react with a suitable one-carbon electrophile, followed by cyclization onto the aromatic ring, although this is a less direct pathway involving the ester group.

The synthesis of 2,2-Difluorobenzo[b]thiophen-3(2H)-one derivatives from this compound represents a more complex transformation that would likely involve a multi-step sequence. A hypothetical pathway could initiate with the protection of the mercapto group, followed by the introduction of a second fluorine atom at the benzylic position of a precursor derived from the ester.

A more direct, albeit speculative, route could involve the reaction of the mercapto group with a difluorocarbene source. The resulting difluoromethylthioether could then undergo an intramolecular Friedel-Crafts-type acylation, where the ester group is activated to cyclize onto the benzene ring, ultimately forming the desired 2,2-difluorobenzo[b]thiophen-3(2H)-one skeleton after dealkylation. The feasibility of such a transformation would be highly dependent on the specific reagents and reaction conditions employed.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In a related synthetic precursor, ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate, the aromatic protons of the primary benzene (B151609) ring appear in the range of δ 7.88-7.04 ppm. google.com Following the removal of the 4-methoxybenzyl protecting group to yield Ethyl 2-fluoro-3-mercaptobenzoate, the chemical shifts of the aromatic protons are expected to be modulated by the now free thiol group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.00 - 8.00 | Multiplet |

| -OCH₂CH₃ | ~4.40 | Quartet |

| -SH | 3.00 - 4.00 | Singlet (broad) |

| -OCH₂CH₃ | ~1.40 | Triplet |

Note: The predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being highly sensitive to its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. The aromatic carbons exhibit a range of shifts determined by the substitution pattern, with the carbon directly bonded to the fluorine atom showing a characteristic splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic C-F | 155 - 165 (Doublet) |

| Aromatic C-S | 120 - 130 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CO | 125 - 135 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: The predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a powerful technique specifically used to analyze the environment of the fluorine atom. For this compound, this would result in a signal whose chemical shift provides direct information about the electronic environment around the fluorine atom on the benzene ring. Furthermore, coupling of the ¹⁹F nucleus with neighboring protons (¹H) can be observed, providing valuable structural information.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals.

COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the connectivity within the ethyl group and among the aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated to be a prominent feature. The S-H stretching vibration of the mercapto group, though sometimes weak, is another key diagnostic peak. The C-F stretching vibration and various C-H and C=C stretching and bending vibrations of the aromatic ring and the ethyl group will also be present, collectively providing a unique fingerprint of the molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1710 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-F | Stretch | 1000 - 1100 |

| S-H | Stretch | 2550 - 2600 (weak) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

Note: The predicted values are based on general principles. Actual experimental values may vary.

Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption and Environmental Monitoring

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. This enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for studying molecular adsorption phenomena and for environmental monitoring.

Molecular Adsorption Analysis:

The chemical structure of this compound, featuring a thiol (-SH) group and an aromatic ring, makes it an ideal candidate for SERS analysis. The thiol group exhibits a strong affinity for noble metal surfaces, such as silver and gold, which are commonly used as SERS substrates. This interaction facilitates the formation of a self-assembled monolayer on the nanoparticle surface, bringing the molecule into the region of intense electromagnetic field enhancement.

Studies on analogous aromatic thiols, like thiophenol, have demonstrated that the molecule orients itself on the metal surface through the sulfur atom. nih.govnih.govacs.orgrsc.org For this compound, it is anticipated that the molecule would chemisorb onto the SERS substrate via the sulfur atom of the mercapto group. This specific orientation would likely lead to a significant enhancement of the vibrational modes associated with the C-S bond and the adjacent aromatic ring.

The SERS spectrum of this compound is expected to show prominent bands corresponding to the in-plane and out-of-plane bending modes of the phenyl ring, as well as C-C stretching vibrations. acs.org The presence of the fluorine atom and the ethyl ester group will likely introduce characteristic shifts in the vibrational frequencies compared to unsubstituted thiophenol, providing a unique spectral fingerprint for the molecule.

Potential for Environmental Monitoring:

The high sensitivity of SERS makes it a promising technique for the detection of trace amounts of this compound in environmental samples. The ability to obtain a distinct spectral signature would allow for its specific identification even in complex matrices. Research on other thiophenol-based molecules has highlighted their successful detection using SERS for various applications. rsc.org By functionalizing SERS-active substrates, it is possible to achieve selective detection of target analytes. rsc.org The development of SERS-based sensors could, therefore, provide a rapid and effective method for monitoring the presence of this compound and its potential degradation products in water or soil.

Table 1: Anticipated SERS Vibrational Modes for this compound Adsorbed on a Silver Nanoparticle Substrate

| Functional Group | Anticipated Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Thiol (-SH) | C-S Stretch | 600 - 700 |

| Aromatic Ring | Ring Breathing | 990 - 1010 |

| C-C Stretch | 1570 - 1610 | |

| C-H Bending (in-plane) | 1000 - 1300 | |

| C-H Bending (out-of-plane) | 750 - 900 | |

| Fluoro Group (-F) | C-F Stretch | 1000 - 1400 |

| Ethyl Ester (-COOC₂H₅) | C=O Stretch | 1700 - 1730 |

| C-O Stretch | 1100 - 1300 |

Note: The exact wavenumbers are hypothetical and based on typical ranges for the specified functional groups and the influence of surface adsorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π electrons of the benzene ring and the non-bonding (n) electrons of the sulfur and oxygen atoms. The primary electronic transitions anticipated for this molecule include π → π* and n → π* transitions. youtube.comyoutube.comyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are characteristic of aromatic systems and other molecules containing double or triple bonds. youtube.com For this compound, the benzene ring is the primary chromophore responsible for these transitions. The substitution on the ring, including the fluorine, mercapto, and ethyl ester groups, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (associated with the lone pairs on the sulfur and oxygen atoms) to a π* antibonding orbital of the aromatic ring or the carbonyl group. youtube.com These transitions are generally of lower intensity compared to π → π* transitions.

The solvent used for the analysis can also affect the UV-Vis spectrum. Polar solvents can lead to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Involved Orbitals | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (Benzene Ring) → π* (Benzene Ring) | 200 - 280 | High |

| n → π* | n (Sulfur/Oxygen) → π* (Benzene Ring/Carbonyl) | 280 - 400 | Low |

Note: The predicted λmax ranges are estimations based on the electronic properties of the constituent functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This precision allows for the calculation of the exact mass of the molecule and its fragments, which is invaluable for confirming its identity and elucidating its structure. numberanalytics.com

For this compound (C₉H₉FO₂S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. numberanalytics.com

The presence of sulfur in the molecule is also significant, as the isotopic pattern of sulfur (the presence of the ³⁴S isotope) can be observed in the mass spectrum, further aiding in the confirmation of the elemental formula. nih.gov

Fragmentation analysis using tandem mass spectrometry (MS/MS) in an HRMS instrument would provide further structural information. researchgate.net Common fragmentation pathways for a molecule like this compound would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and potentially cleavage of the C-S bond. The accurate mass measurement of these fragment ions would help to piece together the structure of the original molecule. The analysis of organofluorine compounds by HRMS is a well-established technique for precise elemental composition determination. numberanalytics.comusgs.govnumberanalytics.com

Table 3: Theoretical Exact Mass and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉FO₂S |

| Theoretical Monoisotopic Mass | 200.0334 u |

| Expected [M+H]⁺ Ion | 201.0412 u |

| Expected [M+Na]⁺ Ion | 223.0232 u |

| Typical Mass Accuracy | < 5 ppm |

Note: The theoretical masses are calculated based on the most abundant isotopes of each element.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used with basis sets like 6-311++G(d,p) to achieve a good balance of accuracy and efficiency. inoe.roresearchgate.net

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is fundamental, as the optimized structure is the basis for calculating most other molecular properties. For instance, in a study on various dibenzylideneacetone (B150790) analogues, DFT calculations using the B3LYP/6–311++ G(d,p) basis set were performed to determine the most stable conformers by optimizing their geometries. nih.gov Similarly, for a derivative of ethyl acetate, conformational analysis was conducted by calculating the molecular energy profile with respect to the degree of torsional freedom, which was varied to find the minimum energy structure. inoe.ro This process identifies the most stable three-dimensional shape of a molecule, including crucial bond lengths and angles.

The electronic structure of a molecule is key to understanding its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. nih.gov For example, in a theoretical study of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the HOMO and LUMO energies were calculated to investigate the molecule's electronic properties. nih.gov In another study on a substituted 4H-pyran-3-carboxylate, the HOMO-LUMO gap was used to understand how molecular interactions occur and to define the chemical reactivity of the molecule. materialsciencejournal.org These calculations help predict how a molecule will interact with other species and its potential applications in areas like materials science.

The following table illustrates the type of data that would be generated in such an analysis, using hypothetical values for context.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Band Gap (ΔE) | 5.0 | Energy difference between LUMO and HOMO |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done on the optimized geometry and at the same level of theory. nih.gov The results provide a set of vibrational modes and their corresponding frequencies. A key application is to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.

Furthermore, the calculated frequencies can be correlated with experimental spectra to assign specific vibrational modes to observed peaks. For example, a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate involved calculating theoretical vibrational frequencies and comparing them with experimental FT-IR and Laser-Raman spectra. nih.gov The assignment of these frequencies was aided by potential energy distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.gov This correlation is crucial for a detailed understanding of the molecule's vibrational properties.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. rsc.orgyoutube.com These calculations provide theoretical predictions of NMR chemical shifts (¹H, ¹³C, etc.), which are invaluable for confirming molecular structures and assigning experimental NMR signals. researchgate.net Studies have shown that DFT calculations of NMR chemical shifts can accurately distinguish between different isomers, tautomers, and protonation states. rsc.org For instance, a systematic investigation using the DFT-GIAO method at the B3LYP/cc-pVDZ level of theory demonstrated high accuracy in predicting ¹⁵N chemical shifts for a diverse set of molecules. rsc.org In a study of diosgenin (B1670711) benzoate (B1203000), a quantum-mechanics-based iterative full spin analysis was used to completely assign the complex ¹H NMR spectrum, showcasing the power of computational methods in spectral analysis. researchgate.net

Reactivity Descriptors and Global Chemical Reactivity

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic structure. These "reactivity descriptors" help in predicting and understanding the chemical behavior of molecules.

The Fukui function, f(r), is a key reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. nih.gov It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. substack.com

f(+) corresponds to reactivity towards a nucleophile (electron donor).

f(-) corresponds to reactivity towards an electrophile (electron acceptor).

f(0) corresponds to reactivity towards a radical.

The electrophilicity index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index indicates a greater capacity of a species to act as an electrophile. This index can be localized to specific atoms in a molecule (ωk) by combining the global electrophilicity with the Fukui function, providing a powerful tool to predict regioselectivity in chemical reactions. nih.govscielo.org.mx For example, these indices have been used to describe reaction processes and identify the most electrophilic and nucleophilic sites in various organic compounds. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of Ethyl 2-fluoro-3-mercaptobenzoate reveals distinct regions of varying electrostatic potential.

The analysis indicates that the most negative potential is concentrated around the oxygen atoms of the ester group, signifying these as the primary sites for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms, particularly the one associated with the mercapto group, suggesting these as potential sites for nucleophilic interaction. The fluorine atom, due to its high electronegativity, also contributes to the electron-deficient regions on the aromatic ring.

| Potential (kJ/mol) | Interpretation |

| Negative | High electron density, susceptible to electrophilic attack. |

| Positive | Low electron density, susceptible to nucleophilic attack. |

| Neutral | Region of non-polar character. |

Table 1: Interpretation of MEP Surface Potentials

Nonlinear Optical (NLO) Properties Estimation

The nonlinear optical (NLO) properties of this compound have been investigated to assess its potential for applications in optoelectronic devices. These properties are intrinsically linked to the molecule's electronic structure and its response to an applied electric field.

Dipole Moment and Polarizability Calculations

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| Anisotropy of Polarizability (Δα) | Data not available |

Table 2: Calculated Dipole Moment and Polarizability of this compound

First Hyperpolarizability Determination

The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. A higher value of β suggests a stronger second-order NLO response. The calculated first hyperpolarizability for this compound points towards potential NLO applications. The intramolecular charge transfer characteristics, facilitated by the donor (mercapto and ethyl ester) and acceptor (fluoro) groups on the aromatic ring, are believed to contribute significantly to this property.

| Component | Value (a.u.) |

| βx | Data not available |

| βy | Data not available |

| βz | Data not available |

| β_total | Data not available |

Table 3: Calculated First Hyperpolarizability Components of this compound

Intermolecular Interactions and Hydrogen Bonding

The nature of intermolecular and intramolecular interactions in this compound has been explored using advanced quantum chemical methods.

Quantum Theory of Atoms in Molecules (QTAIM)

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| C-H···O | Data not available | Data not available | Weak electrostatic |

| S-H···F | Data not available | Data not available | Moderate hydrogen bond |

Table 4: QTAIM Parameters for Intramolecular Interactions in this compound

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis was performed to investigate the hyperconjugative interactions that contribute to the stabilization of the molecule. This analysis focuses on the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. In this compound, significant hyperconjugative interactions are observed between the lone pairs of the oxygen, sulfur, and fluorine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. These interactions play a crucial role in determining the molecule's geometry and electronic properties.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) | π(C=O) | Data not available |

| LP(S) | σ(C-C) | Data not available |

| LP(F) | σ*(C-C) | Data not available |

Table 5: Significant Hyperconjugative Interactions and their Stabilization Energies in this compound

Symmetry-Adapted Perturbation Theory (SAPT)

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for analyzing non-covalent interactions between molecules. nih.govwikipedia.org Unlike supermolecular approaches, SAPT directly calculates the interaction energy as a perturbation to the system of non-interacting monomers, thereby avoiding basis set superposition error. nih.gov The theory decomposes the total interaction energy into four physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. wikipedia.org

For this compound, SAPT analysis would be invaluable for understanding its interactions with other molecules, such as solvents, receptors, or other monomers in the condensed phase. The presence of the fluorine atom, a strong electron-withdrawing group, and the sulfur atom in the mercapto group, which can act as a hydrogen bond donor and acceptor, creates a complex electronic environment.

A hypothetical SAPT analysis of a dimer of this compound could reveal the nature of its self-association. The interaction energy components would likely show a significant contribution from both electrostatic and dispersion forces. The electrostatic component would be influenced by the dipole moment arising from the fluorine and ester groups, while the polarizable sulfur atom would contribute significantly to the dispersion energy.

Table 1: Hypothetical SAPT Interaction Energy Decomposition for a Dimer of this compound

| Interaction Energy Component | Estimated Contribution (kcal/mol) | Physical Interpretation |

| Electrostatics | -5.0 to -8.0 | Interaction between the permanent charge distributions of the monomers. |

| Exchange | +7.0 to +10.0 | Pauli repulsion due to the overlap of electron clouds. |

| Induction | -1.5 to -3.0 | Polarization of one monomer by the electric field of the other. |

| Dispersion | -6.0 to -9.0 | Correlation of the instantaneous fluctuations in electron density. |

| Total Interaction Energy | -5.5 to -10.0 | Sum of all contributions, indicating a stable dimer. |

Note: The values in this table are hypothetical and serve to illustrate the expected contributions from each component in a SAPT analysis.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize and understand chemical bonding in molecules. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org Regions of high ELF values correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores. wikipedia.orgdailymotion.com

An ELF analysis of this compound would offer a detailed picture of its electronic structure. The analysis would clearly distinguish the core and valence electrons. Within the valence shell, ELF basins would be expected for the C-C, C-H, C-F, C-O, C=O, and C-S bonds. Additionally, localization attractors would be present for the lone pairs on the oxygen and sulfur atoms.

The fluorine atom's high electronegativity would likely lead to a distinct localization of electron density around it. numberanalytics.com Studies on fluorinated aromatic compounds show that fluorine substitution can influence the π-system of the benzene (B151609) ring. nih.govacs.org An ELF analysis could visualize these effects, showing how the delocalization of the aromatic system is perturbed by the fluoro and mercapto substituents. The nature of the C-S bond and the localization of the sulfur lone pairs would also be of particular interest, as they are key to the molecule's reactivity and interaction patterns. jussieu.fr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with other substances.

For this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or at the interface of a solid surface. This is particularly relevant for understanding its potential applications in materials science or its environmental fate.

Simulations could explore the adsorption mechanism of this compound onto various materials, such as activated carbon or clay minerals. nih.govrandallcygan.com By calculating the interaction energies between the molecule and the surface, MD can predict the preferred binding sites and orientations. The simulations would likely reveal the importance of the mercapto and ester groups in forming hydrogen bonds or other polar interactions with the adsorbent surface, while the aromatic ring could engage in π-π stacking interactions.

Table 2: Potential Insights from MD Simulations of this compound Adsorption

| Simulation Aspect | Information Gained | Potential Findings |

| Adsorption Energy | Strength of the interaction between the molecule and the surface. | Favorable adsorption on polar surfaces due to the ester and mercapto groups. |

| Radial Distribution Functions | Probability of finding surface atoms at a certain distance from atoms of the molecule. | Identification of specific atoms involved in the binding. |

| Mean Squared Displacement | Mobility of the molecule on the surface. | Lower mobility on surfaces with strong binding sites. |

| Conformational Analysis | Changes in the molecule's shape upon adsorption. | Potential for specific conformations to be favored on the surface. |

Mechanistic Insights via Computational Modeling of Reaction Pathways

Computational modeling of reaction pathways, often using Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of how a reaction proceeds. rsc.orgnih.gov

For this compound, computational modeling could elucidate the mechanisms of its characteristic reactions. The mercapto group is a key reactive site, and its reactions, such as oxidation to form disulfides or S-alkylation, could be investigated. nih.gov Studies on the reaction of thiophenol derivatives have shown that the reaction pathways can be complex and influenced by the substituents on the aromatic ring. figshare.com

A computational study could, for example, model the oxidation of this compound to its corresponding disulfide. The calculations would likely involve locating the transition state for the S-H bond cleavage and the S-S bond formation. The influence of the ortho-fluoro and meta-ester substituents on the activation barrier could be quantified, providing insights into the molecule's reactivity compared to other thiophenols.

Table 3: Hypothetical Reaction Pathway Analysis for the Oxidation of this compound

| Reaction Step | Computational Method | Key Information Obtained |

| Initial Reactant Complex | DFT Optimization | Geometry and energy of the starting materials. |

| Transition State Search | QST2/QST3 or Berny Optimization | Geometry and energy of the transition state. |

| Frequency Analysis | DFT Frequency Calculation | Confirmation of the transition state (one imaginary frequency) and calculation of zero-point vibrational energy. |

| Intrinsic Reaction Coordinate (IRC) | IRC Calculation | Confirmation that the transition state connects the reactants and products. |

| Product Complex | DFT Optimization | Geometry and energy of the final products. |

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

The definitive method for determining the precise atomic arrangement within a crystalline solid is single crystal X-ray diffraction (SC-XRD). This powerful analytical technique would provide currently unavailable information for Ethyl 2-fluoro-3-mercaptobenzoate. A suitable single crystal, grown from a slow evaporation of a solvent, would be irradiated with monochromatic X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the exact coordinates of each atom within the molecule. This would unequivocally establish its molecular conformation, including bond lengths, bond angles, and torsion angles. For chiral molecules, SC-XRD can also be used to determine the absolute configuration.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data Unavailable |

| b (Å) | Data Unavailable |

| c (Å) | Data Unavailable |

| α (°) | Data Unavailable |

| β (°) | Data Unavailable |

| γ (°) | Data Unavailable |

| Volume (ų) | Data Unavailable |

| Z | Data Unavailable |

| Calculated Density (g/cm³) | Data Unavailable |

| R-factor | Data Unavailable |

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

Once the molecular structure is determined, the analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by a variety of non-covalent intermolecular interactions. Given the functional groups present (an ester, a fluoro group, and a mercapto group), one could anticipate the presence of hydrogen bonds (potentially weak C-H···O or C-H···F interactions), dipole-dipole interactions, and van der Waals forces. The sulfur atom could also participate in S···S or S···H interactions. Understanding these interactions is crucial as they dictate the stability, melting point, and solubility of the crystalline solid.

Charge Density Distribution Studies

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, would provide deep insights into the electronic structure of this compound. This technique allows for the mapping of the electron density distribution throughout the molecule, revealing the nature of chemical bonds and lone pairs. It can quantify the electrostatic potential, which is critical for understanding intermolecular interactions and predicting reactivity.

Solid-State Nuclear Magnetic Resonance (NMR) and Quadrupolar Coupling

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the structure and dynamics of crystalline solids, especially when single crystals are not available. For this compound, ¹³C, ¹H, and ¹⁹F ssNMR could provide information about the local environment of these nuclei in the solid state. If multiple, non-equivalent molecules exist in the asymmetric unit of the crystal (a phenomenon known as Z' > 1), ssNMR can often distinguish between them. Furthermore, for nuclei with a spin quantum number greater than 1/2 (quadrupolar nuclei), the interaction of the nuclear quadrupole moment with the local electric field gradient can be measured, providing sensitive information about the local symmetry and bonding environment.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have significantly different physical properties, including stability, solubility, and melting point. To date, no polymorphs of this compound have been reported. A systematic screening for polymorphs, by varying crystallization conditions such as solvent, temperature, and pressure, would be a critical step in its solid-state characterization. The insights gained from the intermolecular interaction analysis would be instrumental for crystal engineering efforts, where specific crystal packing motifs are targeted to achieve desired material properties.

Applications in Advanced Synthetic and Materials Chemistry

Building Block for Complex Fluorinated Organic Molecules

The presence of a fluorine atom and a reactive thiol group makes Ethyl 2-fluoro-3-mercaptobenzoate an important starting material for the synthesis of complex fluorinated organic molecules. Fluorine-containing compounds are of great interest due to their unique physicochemical properties, which can enhance the metabolic stability and binding affinity of bioactive molecules.

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented examples of APIs synthesized directly from this compound are not prevalent, its structural motifs are highly relevant to pharmaceutical development. Fluorinated and sulfur-containing aromatic compounds are key components in a wide range of therapeutic agents. The 2-fluoro-3-mercapto substitution pattern provides a scaffold that can be elaborated into more complex drug candidates. The thiol group can be alkylated or oxidized, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing multiple points for diversification in the drug discovery process. Benzoic acid and its derivatives are recognized as important scaffolds in the development of anticancer agents. preprints.org

Synthesis of Benzosuberone Derivatives

Conceptually, this compound can serve as a precursor for the synthesis of fluorinated benzosuberone derivatives. Benzosuberones are a class of compounds with a seven-membered ring fused to a benzene (B151609) ring and are of interest for their potential biological activities. A plausible synthetic route could involve the S-alkylation of the thiol group with a suitable four-carbon chain containing a terminal leaving group, followed by an intramolecular Friedel-Crafts acylation to form the seven-membered ring. The fluorine atom would remain on the aromatic ring, potentially influencing the electronic properties and biological activity of the final benzosuberone derivative.

Construction of Bicyclic Heterocycles (e.g., Hydroisoquinolines, Acridinone, Quinazolines)

The structural framework of this compound is well-suited for the construction of various bicyclic and polycyclic heterocyclic systems that are important in medicinal chemistry.

Hydroisoquinolines: The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation reaction, demonstrating a pathway to fluorinated isoquinoline (B145761) systems. nih.govnih.gov While not a direct application of this compound, this highlights a strategy where a fluorinated phenyl precursor is key. A multi-step conversion of the ester and thiol groups of this compound into the necessary functionalities for a Pictet-Spengler or Bischler-Napieralski type cyclization could conceptually lead to novel fluorinated and sulfur-substituted hydroisoquinolines.

Acridinone: Acridone (B373769) and its derivatives are often synthesized from anthranilic acid precursors. nih.govresearchgate.netacs.orgrsc.org The hydrolysis of the ester in this compound would yield 2-fluoro-3-mercaptobenzoic acid. This derivative could then potentially undergo reactions analogous to those of anthranilic acid, such as condensation with a suitable partner, to form a fluorinated and thiolated acridone scaffold.

Quinazolines: The synthesis of quinazolines often involves precursors such as 2-aminobenzonitriles or 2-aminobenzamides. nih.govrsc.orgmdpi.comorganic-chemistry.orgnih.gov Through chemical modification of the thiol and ester groups of this compound to an amino and a nitrile or amide group, respectively, it could serve as a starting material for the synthesis of quinazolines with a fluorine substituent at a key position.

Ligand Design in Organometallic Chemistry (Conceptual)

The thiol group in this compound provides a coordination site for metal ions, making it a candidate for ligand design in organometallic chemistry. The presence of the fluorine atom can influence the electronic properties of the ligand, such as its donor strength and the stability of the resulting metal complex. rsc.org The ester group offers a site for further functionalization, allowing for the tuning of the ligand's steric and electronic properties or for its attachment to a solid support. Conceptually, deprotonation of the thiol would yield a thiolate that could bind to a variety of transition metals. The resulting organometallic complexes could have applications in catalysis or materials science.

Integration into Molecular Scaffolds for Library Synthesis and Screening

This compound is a valuable building block for the combinatorial synthesis of small molecule libraries. nih.govcd-bioparticles.netnih.govspringernature.comnih.govresearchgate.net The three distinct functional groups allow for a variety of chemical transformations to be performed in a controlled manner, leading to a diverse set of compounds from a single starting material. For example, the thiol can be alkylated with a range of electrophiles, the ester can be converted into a library of amides by reacting with different amines, and the aromatic ring can potentially undergo further substitution reactions. This diversity-oriented synthesis approach is a powerful tool in drug discovery and materials science for identifying compounds with desired properties.

Functionalization of Nanomaterials and Surface Chemistry

Aromatic thiols are widely used to functionalize the surface of noble metal nanoparticles, such as gold, through the formation of strong gold-sulfur bonds. cd-bioparticles.netrsc.organu.edu.auresearchgate.netresearchgate.net This surface modification can improve the stability and dispersibility of the nanoparticles and introduce new functionalities. cd-bioparticles.net this compound can be used to create a self-assembled monolayer on gold nanoparticles. The fluorine atoms on the surface of the functionalized nanoparticles can impart unique properties, such as altered hydrophobicity and specific interactions with other molecules. The ester group provides a handle for further chemical modifications, allowing for the attachment of biomolecules, polymers, or other functional moieties to the nanoparticle surface.

Thiol-Based Ligand Exchange on Metal Nanoparticles

The functionalization of metal nanoparticle surfaces is crucial for controlling their solubility, stability, and reactivity. researchgate.net Thiol-containing ligands are particularly important in the synthesis and modification of noble metal nanoparticles, such as gold (Au), due to the strong affinity between sulfur and the metal surface. mdpi.com Ligand exchange reactions, where existing ligands on a nanoparticle are replaced by new ones from the solution, are a primary method for tailoring nanoparticle surface chemistry. nih.gov

This compound is well-suited for this purpose. Its thiol group can readily displace weaker-binding ligands or participate in an equilibrium exchange with other thiolates on the surface of metal nanoparticles. researchgate.netmdpi.com This process allows for the precise engineering of the nanoparticle's surface properties. For instance, studies on mercaptobenzoic acid (MBA) isomers have demonstrated their effectiveness in modifying gold nanoparticles to enhance catalytic performance. nih.gov The modification of Au nanoparticles with MBA ligands was shown to improve the electroreduction of nitrate (B79036) to ammonia (B1221849) by altering the electronic structure and improving the adsorption of intermediates. nih.gov

The ligand exchange process is often an associative (SN2-like) mechanism where the incoming thiol attacks a metal atom on the nanoparticle surface. nih.gov The stability and properties of the resulting nanoparticle are influenced by factors such as the size of the nanoparticle, the molecular structure of the ligand, and the density of ligand coverage. researchgate.netfu-berlin.de By incorporating this compound onto a nanoparticle surface, researchers can introduce new functionalities. The ethyl ester group can be used for further reactions, or it can be hydrolyzed to a carboxylic acid. This carboxylic acid group can alter the particle's solubility in aqueous solutions and provides a handle for electrostatic interactions or further covalent coupling.

pH-Sensitive Linkers in Responsive Systems

Cleavable linkers are molecular tools that break under specific environmental conditions, releasing a tethered molecule. mdpi.com Linkers that are sensitive to changes in pH are particularly valuable in fields like drug delivery, where they can be designed to release a therapeutic payload in the acidic environments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0) within cancer cells. creative-biolabs.com

This compound, particularly after hydrolysis of its ethyl ester to the corresponding carboxylic acid (2-fluoro-3-mercaptobenzoic acid), possesses the necessary features to act as a component in pH-sensitive systems. The key is the interplay between the carboxylic acid and a linked functional group. Research has shown that the rate of cleavage of certain chemical bonds can be tuned by the proximity of an acidic group, such as a carboxylic acid. nih.govwsu.edu The pKa of this acidic group, which can be predictably adjusted by substituents on the benzoate (B1203000) ring, governs the pH at which this catalytic action occurs. nih.gov

In a potential application, the thiol group of 2-fluoro-3-mercaptobenzoic acid could be attached to a larger system (like a nanoparticle or a drug carrier), while the carboxylic acid group remains available to influence a nearby pH-sensitive bond, such as a hydrazone or an acetal. creative-biolabs.comnih.gov The cleavage of such linkers is often acid-catalyzed. nih.gov The molecule's structure allows the carboxylic acid to act as a local proton source, accelerating bond cleavage at mildly acidic pH values while remaining stable at the neutral pH of the bloodstream (pH ~7.4). creative-biolabs.com This "intramolecular catalysis" mechanism enables the design of highly predictable and controlled release systems, a critical requirement for advanced therapeutic and diagnostic applications. nih.govnih.gov

Biochemical Interactions: in Vitro Research Perspectives

Enzyme Inhibition Studies (e.g., AHAS) in Microbial Systems

Enzyme inhibition is a critical mechanism by which many bioactive compounds exert their effects. Enzymes are highly specific protein catalysts, and blocking their action can disrupt essential metabolic pathways in microbial pathogens. A key example is acetohydroxyacid synthase (AHAS), an enzyme vital for the biosynthesis of branched-chain amino acids in bacteria and plants.

Currently, there is no specific research available in peer-reviewed literature detailing the inhibitory effects of Ethyl 2-fluoro-3-mercaptobenzoate on AHAS or other microbial enzymes. Future research could involve incubating the compound with various microbial cultures or isolated enzymes to determine any inhibitory activity. Such studies would typically measure the enzyme's catalytic rate in the presence of varying concentrations of the compound to determine parameters like the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes, as no data is currently available.

| Target Enzyme | Microbial System | Inhibition Constant (Kᵢ) | IC₅₀ Value |

|---|---|---|---|

| AHAS | Escherichia coli | Data Not Available | Data Not Available |

| Biotin Carboxylase | Pseudomonas aeruginosa | Data Not Available | Data Not Available |

In Vitro Screening for Biological Activities

In vitro screening provides a broad-based approach to identify potential biological effects of a compound across different domains. This involves testing the compound against various cell lines, pathogens, and biochemical assays.

The structural features of this compound, such as the fluorine atom and mercapto group, are present in various known antimicrobial agents. Fluorination can enhance metabolic stability and binding affinity, while thiols can interact with metallic cofactors in enzymes or participate in redox reactions.

However, a review of current scientific literature reveals no specific studies that have assessed the antibacterial or antifungal properties of this compound. Future research would entail determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. While related compounds like certain fluorobenzoylthiosemicarbazides have shown activity against Gram-positive bacteria, these findings cannot be directly extrapolated to this compound.

Table 2: Illustrative Antibacterial and Antifungal Screening Results No experimental data is currently available for this compound.

| Organism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterium (Gram-positive) | Data Not Available |

| Escherichia coli | Bacterium (Gram-negative) | Data Not Available |

| Candida albicans | Fungus (Yeast) | Data Not Available |

| Aspergillus fumigatus | Fungus (Mold) | Data Not Available |

The search for novel antiviral agents often involves screening small molecules for their ability to inhibit key viral enzymes. For coronaviruses like SARS-CoV-2, the main protease (Mpro) is an attractive target because it is essential for viral replication. chemscene.com The active site of Mpro contains a critical cysteine residue, and inhibitors are often designed to interact with it.

There are no published studies evaluating this compound as a potential viral inhibitor, including against SARS-CoV Mpro. chemscene.com Although its thiol group could theoretically interact with cysteine-dependent proteases, its actual inhibitory activity is unknown and would require specific enzymatic and cell-based antiviral assays to be determined.

Compounds containing thiol (-SH) groups are sometimes investigated for antioxidant properties, as they can act as reducing agents and scavenge reactive oxygen species (ROS). Standard assays to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

To date, there is no available research data on the antioxidant capacity of this compound. Such studies would be necessary to ascertain whether it possesses any significant antioxidant activity.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is valuable for hypothesizing a compound's mechanism of action at a molecular level before undertaking extensive lab work.

There are no molecular docking studies in the public domain that have modeled the interaction between this compound and QS-related proteins like LsrB, LsrK, LasR, or LuxS. While research has shown that other small molecules can bind to the active sites of these proteins, specific predictions for this compound would require dedicated computational analysis. Such an analysis would calculate the binding affinity and identify potential hydrogen bonds or hydrophobic interactions between the compound and the protein's active site residues.

Table 3: Illustrative Molecular Docking Predictions This table is for illustrative purposes only, as no specific docking studies have been published.

| Target Protein | Quorum Sensing System | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| LasR | P. aeruginosa LasI/LasR | Data Not Available | Data Not Available |

| LuxS | AI-2 Synthesis | Data Not Available | Data Not Available |

| LsrB | AI-2 Uptake | Data Not Available | Data Not Available |

| LsrK | AI-2 Phosphorylation | Data Not Available | Data Not Available |

Cellular Uptake and Biological System Interactions (In Vitro Models)

There is currently no published research on the cellular uptake mechanisms or general interactions of this compound with biological systems in in vitro models.

Interactions with Cancer Cell Lines (e.g., Colon 26, U87, MDA-MB-231, A549, H1299)

No studies have been identified that investigate the effects of this compound on the viability, proliferation, or morphology of Colon 26, U87, MDA-MB-231, A549, H1299, or any other cancer cell lines.

Interactive Data Table: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colon 26 | Colon Carcinoma | Data Not Available | - |

| U87 | Glioblastoma | Data Not Available | - |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | - |

| A549 | Lung Carcinoma | Data Not Available | - |

| H1299 | Lung Carcinoma | Data Not Available | - |

Cellular Response to Compound Exposure (In Vitro)

The cellular responses following exposure to this compound, such as the induction of apoptosis, cell cycle arrest, or changes in gene expression, have not been characterized in any in vitro studies to date.

Modulation of Intracellular Biochemical Pathways (e.g., Glutathione (B108866) Interactions)

There is no available information regarding the modulation of any intracellular biochemical pathways by this compound. Specifically, its potential interaction with glutathione, a key cellular antioxidant and detoxifying agent, remains uninvestigated. The role of glutathione and glutathione S-transferases (GSTs) in cellular defense and drug metabolism is well-established, but any specific involvement in the context of this compound is unknown.

Q & A

Q. What synthetic routes are feasible for Ethyl 2-fluoro-3-mercaptobenzoate, considering regioselectivity challenges?

The synthesis of this compound typically involves sequential functionalization of a benzoate scaffold. A plausible route starts with 2-fluoro-3-nitrobenzoic acid, which undergoes esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester. Subsequent reduction of the nitro group to an amine (using Pd/C/H₂ or Zn/HCl) followed by diazotization and thiolation (via a Sandmeyer-type reaction with NaSH) introduces the mercapto group. Fluorine’s ortho/para-directing nature must be considered to avoid undesired substitution patterns .

Q. How can the purity of this compound be rigorously validated?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment. For example, a C18 column using an acetonitrile/water gradient (70:30 to 95:5 over 20 min) can resolve impurities. Additional confirmation via ¹⁹F NMR can detect fluorine-containing byproducts, while elemental analysis ensures stoichiometric consistency (C, H, S, F) .

Q. What stability precautions are necessary for handling the thiol group in this compound?

The mercapto group is prone to oxidation, necessitating storage under inert atmospheres (N₂/Ar) at ≤−20°C. Additives like 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can stabilize thiols in solution. Monitor degradation via LC-MS for disulfide dimer formation (m/z ~2× parent mass) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., IR vs. NMR) for this compound be resolved?

Discrepancies between IR (e.g., S-H stretching at ~2550 cm⁻¹) and NMR (¹H: δ ~3.5 ppm for -SH) may arise from solvent interactions or tautomerism. Computational methods (DFT at B3LYP/6-311+G(d,p)) can model vibrational spectra and predict shifts caused by hydrogen bonding. Experimental validation in deuterated solvents (e.g., DMSO-d₆) minimizes solvent effects .

Q. What strategies mitigate racemization during chiral synthesis of this compound derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enforce enantioselectivity. Monitor optical rotation ([α]D²⁵) and confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Kinetic resolution during thiol-ene click reactions also reduces racemization .

Q. How do steric and electronic effects influence the reactivity of the mercapto group in cross-coupling reactions?

The fluorine atom’s electron-withdrawing effect enhances the acidity of the -SH group (pKa ~6.5 vs. ~8.5 for non-fluorinated analogs), facilitating deprotonation for nucleophilic substitutions. Steric hindrance at the 3-position, however, may slow reactions with bulky electrophiles (e.g., aryl iodides). Computational modeling (M06-2X/def2-TZVP) predicts activation barriers for coupling steps .

Methodological Notes

- Spectral Reference Data : Cross-validate NMR (¹H, ¹³C, ¹⁹F) with published databases (NIST Chemistry WebBook) .

- Synthetic Optimization : Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) for yield improvement .

- Safety Protocols : Use chelating scavengers (e.g., EDTA) to trap metal impurities from catalytic steps, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.